molecular formula C15H18O3 B8520126 p-Cresol m-cresol formaldehyde

p-Cresol m-cresol formaldehyde

Cat. No. B8520126
M. Wt: 246.30 g/mol
InChI Key: AGPSIKNMWWHNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06033826

Procedure details

To a mixed solution of 30 g (0.28 mole) of p-cresol, 30 g (0.28 mole) of m-cresol, 1.0 g of oxalic acid dihydrate and 2 ml of water, 27.0 g of aqueous solution of 37% formaldehyde was dropped at 100° C. with stirring, followed by reaction at 100°±5° C. for 4 hours with stirring. After reaction, 1000 ml of water was poured into the reaction solution for deposition. A supernatant was removed by decantation. The deposited material was dissolved in 60 ml of acetone, followed by pouring of 600 ml of water for deposition. After removing a supernatant by decandation, the deposited material was concentrated under reduced pressure to dryness to give 40.5 g of pale white waxy crystals of p-cresol/m-cresol/formaldehyde resin. Mw was about 4000 and the degree of dispersion was 3.53 (GPC method, polystyrene standard).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].O.O.C(O)(=O)[C:20](O)=[O:21].C=O>O>[CH:5]1[C:6]([OH:7])=[CH:1][CH:2]=[C:3]([CH3:8])[CH:4]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].[CH2:20]=[O:21] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
30 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
1 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
aqueous solution
Quantity
27 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction at 100°±5° C. for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
was poured into the reaction solution for deposition
CUSTOM
Type
CUSTOM
Details
A supernatant was removed by decantation
DISSOLUTION
Type
DISSOLUTION
Details
The deposited material was dissolved in 60 ml of acetone
ADDITION
Type
ADDITION
Details
by pouring of 600 ml of water for deposition
CUSTOM
Type
CUSTOM
Details
After removing a supernatant by decandation
CONCENTRATION
Type
CONCENTRATION
Details
the deposited material was concentrated under reduced pressure to dryness

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)C.C1=C(C=CC=C1O)C.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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